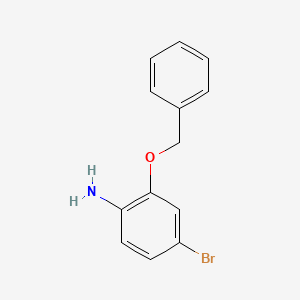

2-(Benzyloxy)-4-bromoaniline

Description

Propriétés

IUPAC Name |

4-bromo-2-phenylmethoxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO/c14-11-6-7-12(15)13(8-11)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDMZGIUVZRLWQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-4-bromoaniline typically involves the bromination of 2-(Benzyloxy)aniline. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions are generally mild, and the product is obtained in good yield.

Industrial Production Methods

On an industrial scale, the production of 2-(Benzyloxy)-4-bromoaniline can be achieved through a continuous flow process. This method involves the use of automated reactors that allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The continuous flow process enhances the efficiency and scalability of the production, making it suitable for large-scale manufacturing.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Benzyloxy)-4-bromoaniline undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium methoxide, potassium thiolate, and primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Reduction Reactions: Hydrogen gas in the presence of palladium on carbon (Pd/C) is commonly used for catalytic hydrogenation.

Major Products Formed

Substitution Reactions: Products include 2-(Benzyloxy)-4-aminophenol, 2-(Benzyloxy)-4-thioaniline, and 2-(Benzyloxy)-4-alkoxyaniline.

Oxidation Reactions: Products include 2-(Benzyloxy)-4-bromobenzaldehyde and 2-(Benzyloxy)-4-bromobenzoic acid.

Reduction Reactions: Products include 2-(Benzyloxy)-4-bromoaniline derivatives with reduced functional groups.

Applications De Recherche Scientifique

2-(Benzyloxy)-4-bromoaniline has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, including anti-cancer and anti-inflammatory drugs.

Industry: It is employed in the production of dyes, pigments, and polymers.

Mécanisme D'action

The mechanism of action of 2-(Benzyloxy)-4-bromoaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group enhances the compound’s ability to bind to hydrophobic pockets within the target protein, while the bromine atom can participate in halogen bonding interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparaison Avec Des Composés Similaires

2-Bromo-6-methoxy-4-nitroaniline (CAS: 16618-66-9)

- Molecular formula : C₇H₆BrN₂O₃

- Substituents : Bromine (para), methoxy (ortho), and nitro (meta) groups.

- Key differences: The nitro group (-NO₂) introduces strong electron-withdrawing effects, reducing reactivity in nucleophilic substitutions compared to the benzyloxy group in 2-(Benzyloxy)-4-bromoaniline. Higher molecular weight (257.04 g/mol) due to the nitro group.

- Applications : Primarily used in dye synthesis and as a reagent for nitration studies .

2-(4-Benzylphenoxy)aniline (CAS: 946714-42-7)

- Molecular formula: C₁₉H₁₇NO

- Substituents: A benzylphenoxy group at the para position.

- Lower bromine content reduces opportunities for halogen-specific reactions compared to 2-(Benzyloxy)-4-bromoaniline.

- Applications: Limited availability; used in niche pharmaceutical intermediates .

2-(Benzyloxy)-4-methoxyaniline (CAS: 807266-13-3)

- Molecular formula: C₁₄H₁₅NO₂

- Substituents : Benzyloxy (ortho) and methoxy (para) groups.

- Key differences :

- The methoxy group (-OCH₃) is electron-donating, contrasting with the electron-withdrawing bromine in 2-(Benzyloxy)-4-bromoaniline.

- Lower molecular weight (229.28 g/mol) and liquid state at room temperature, unlike the solid state of brominated analogs.

- Applications : Explored in polymer chemistry and as a ligand in coordination complexes .

4-Bromoaniline (CAS: 106-40-1)

- Molecular formula : C₆H₆BrN

- Substituents : Bromine atom at the para position.

- Key differences :

- Applications : Widely used in agrochemicals and dyestuff production .

Data Table: Comparative Analysis

Research Findings and Reactivity Insights

- Synthetic Utility: 2-(Benzyloxy)-4-bromoaniline is pivotal in synthesizing azo-thiazolidinones, where its bromine enables Suzuki-Miyaura couplings, and the benzyloxy group stabilizes intermediates .

- Steric vs. Electronic Effects : Compared to 4-bromoaniline, the benzyloxy group in 2-(Benzyloxy)-4-bromoaniline introduces steric hindrance but improves thermal stability in reaction conditions .

- Substituent Position : Para-bromo substituents (as in 4-bromoaniline) exhibit faster reaction kinetics than ortho-substituted analogs, highlighting the importance of substituent geometry .

Activité Biologique

2-(Benzyloxy)-4-bromoaniline is an organic compound characterized by a bromine atom and a benzyloxy group attached to an aniline structure. Its molecular formula is CHBrN, and it has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The structure of 2-(benzyloxy)-4-bromoaniline can be represented as follows:

- Molecular Formula : CHBrN

- Molecular Weight : 276.15 g/mol

- Functional Groups : Aniline, bromine, and benzyloxy substituents

Biological Activity Overview

Research indicates that 2-(benzyloxy)-4-bromoaniline exhibits significant biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications. Notably, compounds with similar structures have been investigated for their pharmacological effects.

Key Biological Activities

-

Enzyme Inhibition :

- Compounds related to 2-(benzyloxy)-4-bromoaniline have shown inhibitory activity against monoamine oxidase (MAO), particularly MAO-B, which is relevant for treating neurodegenerative diseases such as Parkinson's disease. For instance, derivatives of similar compounds have demonstrated potent MAO-B inhibitory activity with IC values in the low micromolar range .

- Antioxidant Activity :

- Metal Chelating Ability :

- Neuroprotective Effects :

Synthesis Methods

The synthesis of 2-(benzyloxy)-4-bromoaniline can be achieved through various methods, including:

- Nucleophilic Substitution Reactions : Utilizing bromoaniline as a precursor and reacting it with benzyloxy derivatives.

- Coupling Reactions : Employing coupling agents to facilitate the formation of the benzyloxy group on the aniline structure.

Comparative Analysis with Similar Compounds

To understand the unique properties of 2-(benzyloxy)-4-bromoaniline, a comparison with structurally related compounds is useful:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Methoxy-4-bromoaniline | Methoxy group instead of benzyloxy | Different biological activity profile |

| 4-Bromoaniline | Lacks the benzyloxy substituent | Simpler structure; used primarily as a precursor |

| 2-Benzyloxyaniline | No bromine substituent | Focused on different synthetic pathways |

Each compound exhibits distinct properties that may influence their reactivity and biological activity.

Case Studies and Research Findings

Several studies highlight the biological relevance of compounds similar to 2-(benzyloxy)-4-bromoaniline:

- MAO Inhibitory Activity :

- Neuroprotective Agents :

- Therapeutic Applications :

Q & A

Q. Q1: What are the standard synthetic routes for preparing 2-(Benzyloxy)-4-bromoaniline, and how do reaction conditions influence yield?

Methodological Answer: A common approach involves the bromination of 4-(benzyloxy)aniline precursors. For example, regioselective bromination at the para position can be achieved using bromine in acetic acid or N-bromosuccinimide (NBS) under controlled temperatures (40–60°C). Evidence from related compounds (e.g., 4-bromoaniline synthesis) suggests that solvent choice (e.g., ethanol or DCM) and stoichiometric ratios significantly affect purity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended to isolate the product .

Q. Q2: What spectroscopic techniques are most effective for characterizing 2-(Benzyloxy)-4-bromoaniline?

Methodological Answer:

- ¹H/¹³C NMR : Aromatic protons (δ 6.8–7.5 ppm) and the benzyloxy group (δ 4.9–5.1 ppm for CH₂) are diagnostic. Coupling patterns distinguish bromine’s ortho/para effects .

- IR Spectroscopy : Stretching vibrations for C-Br (~550 cm⁻¹), NH₂ (~3400 cm⁻¹), and benzyl ether (C-O-C, ~1250 cm⁻¹) confirm functional groups .

- X-ray Crystallography : Resolves rotational isomers (e.g., benzyloxy group orientation) observed in solid-state structures .

Q. Q3: What safety protocols are recommended for handling 2-(Benzyloxy)-4-bromoaniline?

Methodological Answer: While direct toxicity data for this compound is limited, analog studies (e.g., 4-bromoaniline) indicate acute toxicity (LD50 oral rat: 456 mg/kg). Key precautions:

- Use PPE (gloves, lab coat, goggles) and work in a fume hood.

- Avoid inhalation; ethanol rinsing is advised for spills.

- Store in sealed containers away from oxidizers .

Advanced Research Questions

Q. Q4: How do competing reaction pathways (e.g., over-bromination) impact the synthesis of 2-(Benzyloxy)-4-bromoaniline, and how can they be mitigated?

Methodological Answer: Over-bromination at the meta position or benzyloxy group degradation may occur under excessive bromine/NBS. Strategies include:

Q. Q5: How can contradictions in spectral data (e.g., NMR vs. X-ray) for 2-(Benzyloxy)-4-bromoaniline be resolved?

Methodological Answer: Discrepancies may arise from dynamic effects (e.g., benzyloxy rotation in solution vs. fixed conformers in crystals). To resolve:

Q. Q6: What are the challenges in achieving regioselective functionalization of 2-(Benzyloxy)-4-bromoaniline for medicinal chemistry applications?

Methodological Answer: The electron-rich aniline and bromine substituents create competing reaction sites. For Suzuki coupling or amination:

Q. Q7: How does the stability of 2-(Benzyloxy)-4-bromoaniline under acidic/basic conditions affect its use in multi-step syntheses?

Methodological Answer: The benzyloxy group is acid-labile, while the aniline NH₂ is base-sensitive. Stability tests show:

- Acidic Conditions (pH <3) : Rapid cleavage of the benzyl ether occurs.

- Basic Conditions (pH >10) : NH₂ deprotonation leads to oxidation.

Recommendations: Use neutral buffers and avoid prolonged exposure to extremes .

Q. Q8: What role does 2-(Benzyloxy)-4-bromoaniline play in synthesizing photoactive or electronic materials?

Methodological Answer: Its planar aromatic structure and bromine atom make it a precursor for:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.